(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl, 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

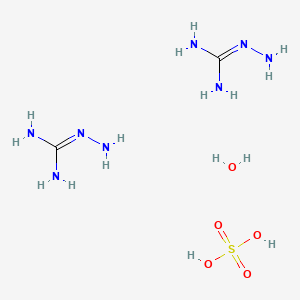

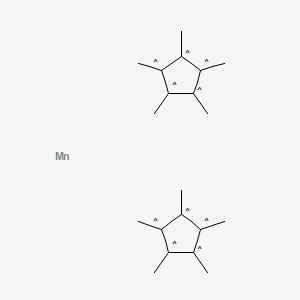

“(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl” is a chemical compound with the CAS Number: 56792-69-9 . It has a molecular weight of 368.07 and a molecular formula of C12H10Co2O6 . It appears as a dark red liquid .

Molecular Structure Analysis

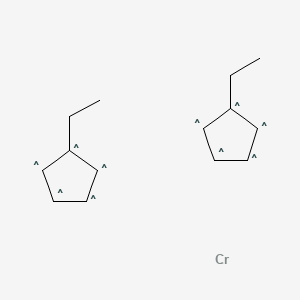

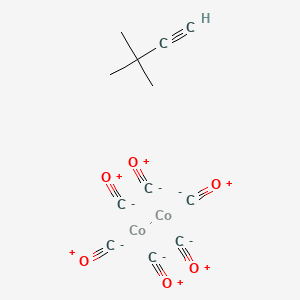

The linear formula for this compound is Co2(CO)6[HC≡C(C(CH3)3)] . This indicates that it contains two cobalt atoms, six carbonyl groups, and a 3,3-dimethyl-1-butyne group .Chemical Reactions Analysis

This compound is used as a substrate or catalyst for numerous organometallic transformations, including the Nicholas reaction, the Pauson–Khand reaction, alkyne cyclotrimerization, and alkyne hydrosilylation .Physical And Chemical Properties Analysis

This compound is a dark red liquid with a boiling point of 52 °C (125.6 °F) at 0.83 mm Hg . It has a flash point of 84 °C (183.2 °F) and is sensitive to air .科学的研究の応用

Organometallic Synthesis

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl: is a valuable reagent in organometallic chemistry. It serves as a precursor for synthesizing complex organocobalt compounds. These compounds are crucial for studying the structure and reactivity of cobalt-carbon bonds, which are fundamental in various catalytic processes .

Catalysis in Organic Reactions

This compound is used as a catalyst in several organic reactions, including the Nicholas reaction, which is employed for constructing complex molecular architectures from simpler alkyne substrates. It also catalyzes the Pauson–Khand reaction, providing a method for the synthesis of cyclopentenones, a core structure in many natural products .

Alkyne Cyclotrimerization

Alkyne cyclotrimerization is another reaction catalyzed by (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl . This process is used to synthesize aromatic compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Alkyne Hydrosilylation

The compound is involved in alkyne hydrosilylation reactions, which are pivotal for introducing silicon into organic molecules. This transformation is significant for the synthesis of materials with unique properties, such as enhanced thermal stability and electrical conductivity .

Atomic Layer Deposition (ALD) of Cobalt Films

In materials science, (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is used as a precursor for the atomic layer deposition of cobalt films. These cobalt films are integral in the fabrication of microelectronic devices, serving as conductive layers or barriers .

Direct Plating of Copper

The compound has been utilized in plasma-enhanced atomic layer deposition (PEALD) for direct plating of copper. This application is crucial in the semiconductor industry for creating fine-scale interconnects in integrated circuits .

Pharmaceutical Intermediates

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl: is also an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce complex cobalt moieties into organic frameworks is exploited in the development of new drugs .

作用機序

Target of Action

The primary target of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is the formation of cobalt-containing thin films . These films are crucial in various applications, including microelectronics and lithium battery technologies .

Mode of Action

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl acts as a substrate or catalyst for numerous organometallic transformations . These transformations include the Nicholas reaction, the Pauson–Khand reaction, alkyne cyclotrimerization, and alkyne hydrosilylation .

Biochemical Pathways

The compound plays a significant role in the atomic layer deposition (ALD) of cobalt-containing thin films . This process involves the sequential use of self-limiting surface reactions to achieve precise control over film thickness, making it an essential technique in nanofabrication .

Pharmacokinetics

and has a boiling point of 52 °C at 0.83 mm Hg. These properties may influence its stability and handling.

Result of Action

The result of the compound’s action is the successful deposition of cobalt films, which have been used for Cu direct plating . The electrical properties of these films, especially those with sub-20 nm thickness, were determined by assessing continuities, morphologies, and impurities .

Action Environment

Environmental factors significantly influence the action of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl. For instance, to decrease the resistivity of Co films, a TaNx substrate was pre-treated with H2 plasma, and the flow rate of H2 gas during CCTBA feeding and reactant feeding pulses was increased . Furthermore, the compound is air-sensitive , indicating that it should be handled and stored in a well-ventilated place .

Safety and Hazards

This compound is classified as a hazardous class 3 substance . It’s highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s harmful if swallowed or inhaled . It’s recommended to rinse thoroughly with plenty of water in case of eye contact, wash off with soap and plenty of water in case of skin contact, move to fresh air if inhaled, and consult a physician if swallowed .

将来の方向性

The compound has been used as a precursor of Co films deposited by plasma-enhanced atomic layer deposition (PEALD) for Cu direct plating . The electrical properties of PEALD Co films of sub-20 nm thickness were determined by assessing continuities, morphologies, and impurities . This suggests potential applications in microelectronics like magnetoresistive devices, integrated circuits as well as lithium battery technologies and spintronics .

特性

IUPAC Name |

carbon monoxide;cobalt;3,3-dimethylbut-1-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCVAZZKJPVOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Co2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)

![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)

![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)